molecular formula C24H27Cl2N7 B607250 N-[[1-[(4-chlorophenyl)methyl]triazol-4-yl]methyl]-N'-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-N'-methylethane-1,2-diamine CAS No. 1644388-26-0

N-[[1-[(4-chlorophenyl)methyl]triazol-4-yl]methyl]-N'-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-N'-methylethane-1,2-diamine

Cat. No. B607250
M. Wt: 484.429
InChI Key: NUQMXKCBSUXVTG-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves analyzing the structure of the molecule, including its geometry, the types of bonds it contains, and its electron distribution.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include its reactivity, the products it forms, and the conditions under which these reactions occur.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).


Scientific Research Applications

Antimicrobial and Antibacterial Activity

N-[[1-[(4-chlorophenyl)methyl]triazol-4-yl]methyl]-N'-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-N'-methylethane-1,2-diamine and its derivatives exhibit significant antimicrobial and antibacterial activities. Research shows that these compounds have been effective against various bacterial and fungal strains, such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The structural properties of these compounds contribute to their effectiveness in combating microbial infections. Notable studies in this area include work by Desai, Shihora, and Moradia (2007), which explored the synthesis and characterization of related quinazolines as potential antimicrobial agents (Desai, Shihora, & Moradia, 2007), and research by Demirbaş et al. (2010), who studied the antimicrobial activities of new biheterocyclic compounds containing 1,2,4-triazol-3-one and 1,3,4-thiadiazole moieties (Demirbaş et al., 2010).

Anti-Plasmodial Activity

This compound and its analogues have been researched for their potential in treating malaria. Studies have shown that these compounds demonstrate significant antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. This includes work on new ferrocene–chloroquine analogues, which indicates the potential of such compounds in malaria treatment (Beagley et al., 2003).

Chemical Synthesis and Characterization

The compound and its derivatives have been the subject of extensive chemical synthesis and characterization studies. These studies focus on understanding the chemical properties and potential applications of these compounds in various fields. An example is the synthesis and characterization work by Kan (2015), exploring the reaction conditions and yield optimization for related compounds (Kan, 2015).

Safety And Hazards

This involves understanding the safety precautions that need to be taken when handling the compound, as well as the hazards it may pose.


Future Directions

This could involve potential applications of the compound, areas for further research, and possible improvements to its synthesis.


Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a detailed analysis of a specific compound, I would recommend consulting scientific literature or a trusted database of chemical information.


properties

IUPAC Name

N-[[1-[(4-chlorophenyl)methyl]triazol-4-yl]methyl]-N'-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-N'-methylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27Cl2N7/c1-32(13-11-29-23-8-9-28-24-14-20(26)6-7-22(23)24)12-10-27-15-21-17-33(31-30-21)16-18-2-4-19(25)5-3-18/h2-9,14,17,27H,10-13,15-16H2,1H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQMXKCBSUXVTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCNCC1=CN(N=N1)CC2=CC=C(C=C2)Cl)CCNC3=C4C=CC(=CC4=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27Cl2N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 118735232

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[[1-[(4-chlorophenyl)methyl]triazol-4-yl]methyl]-N'-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-N'-methylethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N-[[1-[(4-chlorophenyl)methyl]triazol-4-yl]methyl]-N'-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-N'-methylethane-1,2-diamine
Reactant of Route 3
Reactant of Route 3
N-[[1-[(4-chlorophenyl)methyl]triazol-4-yl]methyl]-N'-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-N'-methylethane-1,2-diamine
Reactant of Route 4
Reactant of Route 4
N-[[1-[(4-chlorophenyl)methyl]triazol-4-yl]methyl]-N'-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-N'-methylethane-1,2-diamine
Reactant of Route 5
N-[[1-[(4-chlorophenyl)methyl]triazol-4-yl]methyl]-N'-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-N'-methylethane-1,2-diamine
Reactant of Route 6
Reactant of Route 6
N-[[1-[(4-chlorophenyl)methyl]triazol-4-yl]methyl]-N'-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-N'-methylethane-1,2-diamine

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